3-(2-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one
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Overview
Description
3-(2-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one is a synthetic organic compound that features a fluorophenyl group, a triazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one typically involves multi-step organic reactions. One common approach might include:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be synthesized through cyclization reactions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, often involving azides and alkynes.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one
- 3-(2-bromophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one
Uniqueness
The uniqueness of 3-(2-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one lies in the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro- or bromo- counterparts. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O/c15-13-4-2-1-3-11(13)5-6-14(20)18-9-12(10-18)19-16-7-8-17-19/h1-4,7-8,12H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNFLCUARMXDSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2F)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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